Sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate
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Overview
Description
Sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate is a chemical compound with the molecular formula C8H5F3O3Na. It is known for its unique structure, which includes a difluoromethyl group and a fluorophenoxy group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate typically involves the reaction of 2,2-difluoro-2-(4-fluorophenoxy)acetic acid with a sodium base. The reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of the compound .
Scientific Research Applications
Sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The difluoromethyl and fluorophenoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: This compound has a similar difluoromethyl group but differs in its ester functionality.
Sodium chlorodifluoroacetate: Another related compound with a chlorodifluoromethyl group instead of a fluorophenoxy group.
Uniqueness
Sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate is unique due to its combination of a difluoromethyl group and a fluorophenoxy group. This structural feature imparts distinct chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
sodium;2,2-difluoro-2-(4-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3.Na/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBHPPKMQFCCQB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)[O-])(F)F)F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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